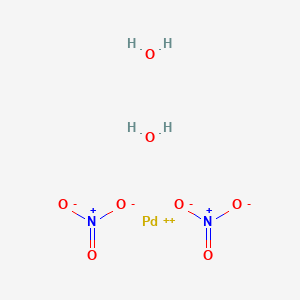

Palladium(II) nitrate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

palladium(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNUQXDQDMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657558 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-07-7 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32916-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Palladium(II) Nitrate Dihydrate

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O), a critical precursor in catalysis and materials science. Designed for researchers, scientists, and professionals in drug development, this document integrates established scientific principles with practical, field-proven insights to ensure both accuracy and applicability.

Introduction: The Pivotal Role of this compound

This compound is an inorganic compound that serves as a versatile and highly valuable precursor for a multitude of palladium-based materials.[1][2] Its good solubility in water and dilute nitric acid makes it an ideal starting point for the synthesis of homogeneous and heterogeneous catalysts, palladium nanoparticles, and advanced electronic materials.[1][3][4] The compound typically appears as a yellow-brown to red-brown deliquescent solid, indicating its tendency to absorb moisture from the air.[5][6][7]

The significance of Pd(NO₃)₂·2H₂O lies in its application in critical chemical transformations. It is a key component in the preparation of catalysts for cross-coupling reactions (like Suzuki and Heck), which are fundamental to the synthesis of pharmaceuticals and complex organic molecules.[2][8] Furthermore, it is extensively used in creating catalysts for hydrogenation and hydrogen transfer reactions, essential processes in the petrochemical and pharmaceutical industries.[1] The controlled decomposition of palladium nitrate also provides a reliable route to palladium oxide (PdO), a crucial material in catalysis and sensing.[5][9]

This guide will elucidate the synthesis of this compound from elemental palladium, detail its comprehensive characterization using modern analytical techniques, and provide rigorous protocols for its safe handling and application.

Synthesis of this compound

The most common and direct method for synthesizing Palladium(II) nitrate is the dissolution of palladium metal in nitric acid.[10][11][12] This process leverages the strong oxidizing power of nitric acid to convert the noble metal into its corresponding salt.[13][14]

Underlying Chemistry and Mechanistic Insights

The reaction between palladium metal and concentrated nitric acid is an oxidation-reduction process. Palladium is oxidized from its elemental state (oxidation state 0) to Pd(II), while the nitrogen in nitric acid is reduced, typically forming nitrogen dioxide (NO₂) gas. The overall simplified reaction can be represented as:

Pd(s) + 4HNO₃(aq) → Pd(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

The choice of concentrated nitric acid is crucial as it provides the necessary oxidative potential to dissolve palladium, which is a relatively inert precious metal.[14][15] The reaction is often facilitated by gentle heating to increase the dissolution rate.[12] Following the complete dissolution of the metal, the dihydrate form is typically obtained through crystallization from the aqueous solution.[3][5]

It is important to note that the resulting solution is highly acidic. The stability of the Pd(II) ion in solution is pH-dependent, with a propensity for hydrolysis to form polynuclear oxido- and hydroxido-bridged species in less acidic or neutral aqueous solutions.[16][17][18] Therefore, maintaining an acidic environment is key to preventing precipitation of basic palladium nitrates or oxides.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the laboratory-scale synthesis of this compound.

Caption: A flowchart of the synthesis process.

Comprehensive Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Pd(NO₃)₂·2H₂O, the key vibrational modes to observe are those associated with the nitrate ions (NO₃⁻) and the water of hydration (H₂O).

-

Nitrate Group (NO₃⁻): The nitrate ion, when coordinated to a metal center, exhibits characteristic stretching frequencies. Asymmetric N-O stretches (ν₃) typically appear in the 1550-1480 cm⁻¹ region, while symmetric N-O stretches (ν₁) are found around 1300-1250 cm⁻¹.

-

Water of Hydration (H₂O): The presence of water is indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations. A bending vibration (δ) for H₂O is also expected around 1630-1600 cm⁻¹.

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the palladium complex. Aqueous solutions of palladium(II) salts typically exhibit a broad absorption band in the UV-Vis spectrum. For many Pd(II) complexes, a characteristic absorption peak is observed around 400 nm, which is attributed to d-d electronic transitions of the square planar Pd(II) center.[19][20] The exact position and intensity of this peak can be influenced by the ligands coordinated to the palladium ion and the solvent used.[21][22][23]

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and composition of hydrated salts. For Pd(NO₃)₂·2H₂O, the TGA thermogram is expected to show distinct mass loss steps:

-

Dehydration: An initial mass loss corresponding to the removal of the two water molecules of hydration. This typically occurs at temperatures below 100 °C.[24]

-

Decomposition: At higher temperatures, the anhydrous palladium nitrate decomposes to palladium oxide (PdO), with the release of nitrogen dioxide (NO₂) and oxygen (O₂).[6] This decomposition is generally observed to begin above 100 °C and is complete by around 350 °C.[9][24]

The theoretical mass loss for each step can be calculated based on the molecular weight of the compound, providing a quantitative measure of the sample's purity and hydration state.

Summary of Characterization Data

| Technique | Parameter | Expected Result for Pd(NO₃)₂·2H₂O | Interpretation |

| FTIR | Vibrational Bands | ~3400 cm⁻¹ (broad), ~1630 cm⁻¹, ~1520 cm⁻¹, ~1280 cm⁻¹ | O-H stretch (water), H-O-H bend (water), Asymmetric N-O stretch, Symmetric N-O stretch |

| UV-Vis | λmax (in water) | ~400 nm | d-d electronic transition of square planar Pd(II) ion |

| TGA | Mass Loss Step 1 | ~13.5% | Loss of two water molecules (Dehydration) |

| TGA | Mass Loss Step 2 | ~40.5% (from dihydrate) | Decomposition of Pd(NO₃)₂ to PdO |

Experimental Protocols

WARNING: These procedures involve hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Synthesis Protocol

-

Preparation: Place 1.00 g of high-purity palladium sponge or powder into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Reaction: In a certified chemical fume hood, carefully add 20 mL of concentrated (68-70%) nitric acid to the flask. Caution: The reaction will produce toxic brown fumes of nitrogen dioxide (NO₂). Ensure adequate ventilation.

-

Dissolution: Gently heat the mixture to 60-80 °C using a heating mantle while stirring continuously. Maintain this temperature until all the palladium metal has dissolved, which may take several hours. The solution will turn a clear, dark reddish-brown.

-

Crystallization: Once dissolution is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the resulting yellow-brown crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove excess nitric acid.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) to obtain the final product, this compound.

Characterization Protocols

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute aqueous solution of the synthesized product of a known concentration (e.g., 0.1 mg/mL).

-

Record the absorption spectrum from 200 to 800 nm using a quartz cuvette, with deionized water as the reference.

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the dried sample into an alumina or platinum TGA pan.

-

Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

-

Safety, Handling, and Storage

Palladium(II) nitrate is a hazardous substance that requires careful handling.

-

Hazards: It is a strong oxidizer and may intensify fire or cause an explosion if it comes into contact with combustible materials.[25][26] It causes severe skin burns and serious eye damage.[25][27][28] Inhalation can be harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[25][29][30]

-

Handling: Handle only in a well-ventilated chemical fume hood.[29] Avoid creating dust.[25] Keep away from heat, sparks, and combustible materials.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[30] Store away from incompatible materials such as organic compounds, reducing agents, and combustibles.[25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity to aquatic life, avoid release into the environment.[25][26]

Conclusion

This compound is a cornerstone precursor in modern chemistry, enabling the development of advanced catalysts and materials. A thorough understanding of its synthesis via the controlled dissolution of palladium in nitric acid, combined with rigorous characterization through spectroscopic and thermal methods, is essential for ensuring its quality and suitability for high-stakes applications. The protocols and safety information provided in this guide offer a robust framework for researchers to produce and handle this important compound with confidence and integrity. By appreciating the causality behind each experimental step and adhering to strict safety standards, scientists can effectively harness the potential of this compound in their research and development endeavors.

References

- Palladium Nitrate Solution: Top 5 Applications in Industry and Research (2025). (2025). Vertex AI Search.

-

Palladium(II) nitrate. (n.d.). Wikipedia. [Link]

-

Structures of polynuclear complexes of palladium(II) and platinum(II) formed by slow hydrolysis in acidic aqueous solution. (2013). PubMed. [Link]

-

Coordination hydrolysis behaviour of palladium (II) in chloride media. (n.d.). INIS-IAEA. [Link]

-

The hydrolysis and precipitation of Pd(II) in 0.6 mol kg-1 NaCl: A potentiometric, spectrophotometric, and EXAFS study. (2008). Pacific Northwest National Laboratory. [Link]

-

Improving Stability of Palladium Nitrate Precursor Solutions by Fuming Nitric Acid Recrystallization Towards Efficient Bimetalli. (2021). Utrecht University Student Theses Repository. [Link]

-

Safety Data Sheet: this compound. (n.d.). Carl ROTH. [Link]

-

Hydrolysis of the palladium(II) ion in a sodium chloride medium. (n.d.). ResearchGate. [Link]

-

Palladium Nitrate GFAA Matrix Modifier: 1% Pd in 10% HNO3 - SAFETY DATA SHEET. (n.d.). Agilent. [Link]

-

Hydration, Solvation and Hydrolysis of Multicharged Metal Ions. (n.d.). Digitala Vetenskapliga Arkivet. [Link]

-

UV-vis spectra of (a) Pd(OAc)2, (b) PEG 2000, (c) PEG 6000... (n.d.). ResearchGate. [Link]

-

UV-vis spectroscopy of (a) PdCl2 solution and (b) palladium... (n.d.). ResearchGate. [Link]

-

TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. (2021). PubMed. [Link]

-

Palladium (II) nitrate dihydrate. (n.d.). HiMedia Laboratories. [Link]

-

Palladium Oxide Nanoparticles: Preparation, Characterization and Catalytic Activity Evaluation. (n.d.). MDPI. [Link]

-

The UV-Vis absorption spectra of palladium nanoparticles (a)... (n.d.). ResearchGate. [Link]

-

UV-vis spectra of the Pd (II) complex. (n.d.). ResearchGate. [Link]

-

Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. (n.d.). ACS Publications. [Link]

-

At what temperature is palladium nitrate converted to palladium oxide?. (2022). ResearchGate. [Link]

-

Palladium. (n.d.). Wikipedia. [Link]

-

Synthesis of palladium nitrate. (n.d.). PrepChem.com. [Link]

-

Manufacturer - Quality 10102-05-3,Palladous nitrate,Palladium(II) nitrate solution. (n.d.). UIV Chem. [Link]

-

FTIR spectral analysis of synthesized palladium nanoparticles. (n.d.). ResearchGate. [Link]

-

Will nitric acid dissolve other precious metals, such as silver, platinum, or palladium?. (n.d.). Quora. [Link]

-

Chemical Resistance of Palladium. (2020). YouTube. [Link]

-

Non-Chemical - Dissolving & Precipitating Pallidium From Nitric Acid. (2011). Gold Refining Forum. [Link]

-

Electronic absorption spectra of palladium(II) in concentrated nitric acid solutions. (n.d.). ResearchGate. [Link]

-

FTIR spectra of Pd NPs mediated by WRAE. (n.d.). ResearchGate. [Link]

-

Bonding modes of nitrite and nitrate in palladium(II) and platinum(II) complexes. (n.d.). Springer. [Link]

-

Catalytic reduction of nitrate in water: Promoted palladium catalysts supported in resin. (n.d.). CONICET. [Link]

-

PalladiumII nitrate solution. (n.d.). Johnson Matthey. [Link]

Sources

- 1. Experienced supplier of CAS:10102-05-3,Palladium Nitrate,Palladium Nitrate Solution [riyngroup.com]

- 2. This compound, 99.99 trace metals basis [sigmaaldrich.com]

- 3. Palladium nitrate | 10102-05-3 [chemicalbook.com]

- 4. This compound, 99.9 trace metals basis [sigmaaldrich.com]

- 5. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Palladium (II) nitrate dihydrate [himedialabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Manufacturer - Quality 10102-05-3,Palladous nitrate,Palladium(II) nitrate solution| UIV Chem [riyngroup.com]

- 12. guidechem.com [guidechem.com]

- 13. echemi.com [echemi.com]

- 14. youtube.com [youtube.com]

- 15. Palladium - Wikipedia [en.wikipedia.org]

- 16. Structures of polynuclear complexes of palladium(II) and platinum(II) formed by slow hydrolysis in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. merckmillipore.com [merckmillipore.com]

- 27. agilent.com [agilent.com]

- 28. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 29. assets.thermofisher.cn [assets.thermofisher.cn]

- 30. chemicalbook.com [chemicalbook.com]

Palladium(II) Nitrate Dihydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Palladium(II) Nitrate Dihydrate in Modern Chemistry

This compound, Pd(NO₃)₂·2H₂O, is a cornerstone reagent in the arsenal of the modern chemist, particularly within the realms of catalysis and pharmaceutical development. This hygroscopic, typically red-brown crystalline solid serves as a versatile and highly soluble precursor to a vast array of palladium-based catalysts and advanced materials.[1][2][3] Its significance lies in its ability to facilitate a multitude of chemical transformations with high efficiency and selectivity, making it an indispensable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the chemical properties, structure, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in experimental design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Pd(NO₃)₂·2H₂O | [1][4] |

| Molecular Weight | 266.46 g/mol | [1][4] |

| CAS Number | 32916-07-7 | [1][4] |

| Appearance | Red-brown deliquescent solid/crystals | [2] |

| Solubility | Soluble in water and dilute nitric acid. | [2][3][5] |

| Melting Point | Decomposes above 100 °C | [6] |

| Thermal Decomposition | Decomposes to palladium oxide (PdO) at ~350°C | [7][8] |

Molecular and Crystal Structure: The Foundation of Reactivity

The reactivity of this compound is intrinsically linked to its molecular and crystal structure. X-ray crystallography studies have revealed that the palladium(II) ion adopts a square planar coordination geometry.[6] In the dihydrate form, the central palladium atom is coordinated by two unidentate nitrate ligands and two water molecules.[6] This coordination environment is crucial as the water and nitrate ligands can be readily displaced by other ligands, forming the basis for its use as a catalyst precursor.

Caption: Coordination sphere of Palladium(II) in the dihydrate complex.

Chemical Reactivity and Applications in Catalysis

This compound is a versatile precursor for the in-situ generation of catalytically active palladium(0) species, which are essential for a wide range of cross-coupling reactions. These reactions are fundamental to the synthesis of biaryls, substituted alkenes, and other complex organic scaffolds frequently found in pharmaceuticals.

Key Catalytic Applications:

-

Heck Reaction: The palladium-catalyzed coupling of an unsaturated halide with an alkene.[9]

-

Suzuki-Miyaura Coupling: The cross-coupling of an organoboron compound with an organohalide.

-

Hydrogenation and Dehydrogenation Reactions: Used in the selective hydrogenation of alkynes and the dehydrogenation of alkanes.[9]

-

Nanoparticle Synthesis: A common starting material for the synthesis of palladium nanoparticles, which are themselves highly effective catalysts.[10]

The choice to use this compound as a pre-catalyst is often dictated by its high solubility in polar solvents, which can be advantageous for certain reaction conditions. The in-situ reduction to Pd(0) is typically achieved through the action of a reducing agent present in the reaction mixture, such as an amine, phosphine, or alcohol.

Experimental Protocol: Microwave-Assisted Heck Reaction

This protocol provides a representative example of how this compound can be utilized as a precursor for a palladium catalyst in a microwave-assisted Heck reaction. The rationale for microwave assistance is the rapid and uniform heating it provides, often leading to significantly reduced reaction times and improved yields.

Reaction: The coupling of p-iodonitrobenzene with styrene.

Materials:

-

This compound (Pd(NO₃)₂·2H₂O)

-

p-Iodonitrobenzene

-

Styrene

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vials

-

Stir bars

Step-by-Step Methodology:

-

Catalyst Precursor Preparation: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 0.01 mmol). The precise amount will depend on the desired catalyst loading.

-

Reagent Addition: To the vial, add p-iodonitrobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (2.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with continuous stirring. The optimal time and temperature should be determined experimentally.

-

Reaction Quenching and Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Workflow for a microwave-assisted Heck reaction.

Safety and Handling

This compound is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. It should be stored in a cool, dry place away from combustible materials. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal compound for researchers and professionals in drug development, offering a reliable and versatile entry point into palladium catalysis. Its well-defined chemical properties and structural features, combined with its high solubility, make it an excellent precursor for a wide range of catalytic applications. By understanding its fundamental characteristics and employing robust experimental protocols, scientists can effectively leverage this reagent to accelerate the synthesis of novel and complex molecules.

References

-

ISOFLEX. Safety Data Sheet: this compound. [Link]

-

American Elements. Palladium(II) Nitrate Hydrate. [Link]

-

Carl ROTH. Safety Data Sheet: this compound. [Link]

-

HiMedia Laboratories. Palladium (II) nitrate dihydrate. [Link]

-

Wikipedia. Palladium(II) nitrate. [Link]

-

Uyanchem. Palladium nitrate this compound CAS: 32916-07-7. [Link]

-

PubChem. Palladium(II) nitrate hydrate. [Link]

-

ACS Publications. Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. [Link]

-

ResearchGate. At what temperature is palladium nitrate converted to palladium oxide?. [Link]

-

UIV Chem. Palladium(II) nitrate solution. [Link]

Sources

- 1. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Palladium(II) nitrate hydrate | H2N2O7Pd | CID 16211503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. guidechem.com [guidechem.com]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. This compound 32916-07-7 Catalyst [sigmaaldrich.com]

A Senior Application Scientist's In-Depth Guide to the Solubility of Palladium(II) Nitrate Dihydrate in Organic Solvents

For researchers, chemists, and professionals in drug development, understanding the solubility of reagents is paramount to reaction design, process optimization, and safety. Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O), a key catalyst and precursor in many synthetic transformations, presents a unique set of challenges and opportunities due to its interaction with organic solvents. This guide provides a comprehensive overview of the theoretical underpinnings, practical considerations, and experimental protocols for determining the solubility of this important palladium salt.

Introduction to this compound: Properties and Applications

This compound is an inorganic compound that typically appears as a red-brown crystalline powder.[1] It is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air.[2] This hygroscopic nature necessitates careful handling and storage to maintain the integrity of the compound.[3]

The primary utility of Palladium(II) nitrate lies in its role as a catalyst in a wide array of organic reactions.[2] It serves as a precursor for the in-situ formation of palladium catalysts, such as Pd(0) or Pd(II) phosphine complexes.[2] Its applications are diverse, ranging from hydrogenation reactions to the synthesis of advanced materials like platinum-palladium/carbon alloy nanocatalysts for fuel cells.[2] Given its frequent use in organic synthesis, a thorough understanding of its behavior in non-aqueous media is crucial for any scientist working with this reagent.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility.[4] For an ionic salt like this compound to dissolve in an organic solvent, the energy released from the solvation of the palladium(II) cations and nitrate anions must overcome the lattice energy of the crystalline solid. Several factors govern this process:

-

Solvent Polarity: Highly polar solvents are generally more effective at dissolving ionic compounds. The dipole moment of the solvent molecules allows them to interact with and stabilize the charged ions.

-

Coordinating Ability: For transition metal salts, the ability of the solvent to act as a ligand and coordinate to the metal center can significantly enhance solubility. Solvents with lone pairs of electrons, such as those containing oxygen or nitrogen atoms, can form coordination complexes with the palladium(II) ion, facilitating its dissolution.

-

Dielectric Constant: A high dielectric constant of the solvent helps to reduce the electrostatic attraction between the cation and anion of the salt, promoting their separation and solvation.

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact strongly with the nitrate anions and the water of hydration, contributing to the overall solvation energy.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

The Critical Factor: Reactivity of Palladium(II) Nitrate with Organic Solvents

A crucial consideration that transcends simple physical solubility is the chemical reactivity of Palladium(II) nitrate. As a salt of a strong oxidizing acid (nitric acid) and a reducible metal cation (Pd(II)), it can participate in redox reactions with certain organic solvents.

This is particularly evident with alcohols. For instance, while Palladium(II) nitrate may initially appear to dissolve in ethanol, a black precipitate of palladium metal is often observed.[5] This indicates that the ethanol is acting as a reducing agent, converting the Pd(II) to Pd(0). This reactivity is a critical experimental observation, as it can lead to the deactivation of the desired catalytic species and the formation of heterogeneous mixtures.

The nitrate anion itself is a potent oxidant, and its reactivity can be pronounced in non-aqueous environments.[6] Therefore, when selecting an organic solvent, it is imperative to consider not only its solvating power but also its potential for being oxidized by the palladium salt.

Qualitative Solubility Profile and Solvent Selection

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Variable, often with decomposition | These polar solvents can initially solvate the salt. However, their reducing nature can lead to the precipitation of palladium metal, especially upon heating.[5] Caution is strongly advised. |

| Aprotic Polar Solvents (Coordinating) | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely to be soluble to moderately soluble | These solvents are polar and have good coordinating ability through their nitrogen or oxygen atoms, which can stabilize the Pd(II) ion.[7] They are generally less reducing than alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Slightly soluble to sparingly soluble | Acetone is a polar aprotic solvent but may have weaker coordinating ability compared to DMF or DMSO. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally insoluble to very slightly soluble | These solvents have lower polarity and are weaker coordinators, making them poor solvents for ionic salts. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Generally insoluble | While polar, their ability to solvate ions is limited. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents lack the ability to solvate ionic species. |

Senior Scientist's Recommendation: For applications requiring a homogeneous solution of Palladium(II) nitrate, polar aprotic coordinating solvents such as acetonitrile or DMF are the most promising candidates. However, it is essential to experimentally verify the stability of the solution over time and under the specific reaction conditions.

Experimental Protocols for Solubility Determination

Given the lack of extensive published data, researchers will often need to determine the solubility of this compound in their solvent of interest. The following protocols provide a systematic approach.

Qualitative "Test Tube" Method

This rapid method provides a preliminary assessment of solubility.

Methodology:

-

To a clean, dry test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the organic solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes at a constant temperature (e.g., room temperature).

-

Observe the mixture. Note whether the solid dissolves completely, partially, or not at all.

-

Also, observe for any color changes or precipitate formation over a period of several hours, which may indicate a chemical reaction.

Quantitative Determination by the Equilibrium Concentration Method

This method provides a more accurate, quantitative measure of solubility.[8][9]

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation followed by careful decantation or filtration through a syringe filter can be used.

-

Quantify the concentration of palladium in the supernatant. Suitable analytical techniques include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the concentration of metals. The sample will likely need to be diluted and acidified prior to analysis.

-

UV-Visible Spectroscopy: If the palladium nitrate solution has a distinct and measurable absorbance at a specific wavelength, a calibration curve can be used to determine the concentration.

-

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/g).

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility value should be constant once equilibrium is achieved.[9]

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature throughout the experiment is critical for reproducibility.

-

Handling of Hygroscopic Material: Due to the deliquescent nature of this compound, all manipulations should ideally be carried out in a controlled atmosphere (e.g., a glovebox) to minimize water absorption.[8][9]

Visualizing Key Concepts and Workflows

Solvation of this compound

Caption: Solvation of this compound in a coordinating organic solvent.

Experimental Workflow for Quantitative Solubility Determination

Caption: A stepwise workflow for the quantitative determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of physical solvation and chemical reactivity. While it is generally insoluble in nonpolar organic solvents, its solubility can be achieved in polar, aprotic, coordinating solvents like acetonitrile and DMF. A critical consideration is the potential for the reduction of Pd(II) by certain solvents, particularly alcohols, which can lead to the precipitation of palladium metal. Due to the scarcity of published quantitative data, researchers must often rely on experimental determination. By following systematic protocols and being mindful of the compound's hygroscopic and reactive nature, scientists can effectively characterize its solubility and stability, paving the way for more robust and reproducible synthetic methodologies.

References

-

Palladium nitrate this compound CAS: 32916-07-7. (n.d.). Uyanchem. Retrieved from [Link]

-

Are all nitrate soluble? (2021, November 8). Quora. Retrieved from [Link]

-

Gell, C., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Gell, C., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

Palladium(II) Nitrate Hydrate. (n.d.). American Elements. Retrieved from [Link]

-

Gonzalez, A. (2017, March 11). Solubility of Palladium nitrate dihydrate? ResearchGate. Retrieved from [Link]

-

Palladium(II) nitrate. (n.d.). In Wikipedia. Retrieved from [Link]

- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.

-

Noh, T. H., et al. (2012). Bonding modes of nitrite and nitrate in palladium(II) and platinum(II) complexes. ResearchGate. Retrieved from [Link]

-

Palladium (II) nitrate dihydrate. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved from [Link]

-

The Solubilities of Some Metal Nitrate Salts in Tri-n-butyl Phosphate. (n.d.). ACS Publications. Retrieved from [Link]

-

Palladium: Inorganic & Coordination Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

- Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. (2025, November 12).

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. (2017, July 4). In Toxicological Profile for Nitrate and Nitrite. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. (n.d.). Wiley Online Library.

-

palladium from nitrate solution. (2011, January 31). Gold Refining & Metal Extraction Forum. Retrieved from [Link]

-

This compound - Safety Data Sheet. (2024, October 18). ISOFLEX USA. Retrieved from [Link]

-

Improving Stability of Palladium Nitrate Precursor Solutions by Fuming Nitric Acid Recrystallization Towards Efficient Bimetallic Ni-Pd/SiO2 Catalysts for Hydrogenation reactions. (n.d.). Utrecht University Student Theses Repository. Retrieved from [Link]

-

Palladium Isolation and Purification from Nitrate Media: Efficient Process Based on Malonamides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Palladium nitrate | 10102-05-3 [chemicalbook.com]

- 3. Palladium(II) nitrate hydrate, 99.8% (metals basis), Pd 39% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Decomposition of Palladium(II) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal decomposition of Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O), a critical precursor material in various catalytic and synthetic applications. Understanding its thermal behavior is paramount for the controlled synthesis of palladium-based catalysts, nanoparticles, and other advanced materials. This document will elucidate the decomposition pathway, provide a detailed experimental protocol for its characterization, and discuss the scientific principles underpinning the observed thermal events.

Introduction: The Significance of this compound in Material Synthesis

Palladium(II) nitrate is a key palladium salt utilized in the preparation of supported and unsupported palladium catalysts.[1] Its utility stems from its solubility and its ability to decompose cleanly into palladium oxide (PdO), a catalytically active species, upon heating.[2] The dihydrate form, Pd(NO₃)₂·2H₂O, is a common commercially available variant. The controlled thermal decomposition of this compound is a fundamental step in catalyst preparation, where the final dispersion and particle size of the palladium species are highly dependent on the heating regimen. A thorough understanding of its decomposition temperature and pathway is therefore essential for achieving desired catalytic properties and ensuring process reproducibility.

The Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of this compound is not a single-step event but rather a sequential process involving dehydration followed by the decomposition of the anhydrous salt. The overall decomposition reaction can be summarized as:

2Pd(NO₃)₂·2H₂O(s) → 2PdO(s) + 4NO₂(g) + O₂(g) + 4H₂O(g)

However, this overall reaction masks the distinct thermal events that occur at different temperature ranges. Based on established knowledge of the thermal analysis of hydrated metal nitrates, the decomposition of Pd(NO₃)₂·2H₂O proceeds through the following key stages:

-

Stage 1: Dehydration. The initial stage involves the loss of the two molecules of water of hydration. This process typically begins at relatively low temperatures.

-

Stage 2: Decomposition of Anhydrous Palladium(II) Nitrate. Following dehydration, the resulting anhydrous Palladium(II) nitrate decomposes into palladium oxide, nitrogen dioxide, and oxygen. This decomposition may occur in multiple steps, potentially involving the formation of intermediate species like palladium nitrite or oxynitrates.[3]

The following diagram illustrates the logical flow of the decomposition process:

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) is the primary technique for quantifying the mass loss associated with each decomposition stage. The expected mass loss for each stage can be calculated based on the stoichiometry of the reactions.

| Stage | Process | Initial Compound | Final Product(s) | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) |

| 1 | Dehydration | Pd(NO₃)₂·2H₂O | Pd(NO₃)₂ | 13.52% | < 177[3] |

| 2 | Decomposition | Pd(NO₃)₂ | PdO | 46.87% (of anhydrous) | ~177 - 350[1][3] |

| Overall | Dehydration & Decomposition | Pd(NO₃)₂·2H₂O | PdO | 53.98% | < 350 |

Note: The temperature ranges are approximate and can be influenced by experimental parameters such as heating rate and atmosphere.

Experimental Protocol: Thermogravimetric and Differential Scanning Calorimetry Analysis

To experimentally determine the precise thermal decomposition profile of this compound, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended. This allows for the simultaneous measurement of mass loss and heat flow, providing a comprehensive understanding of the thermal events.

Instrumentation

A simultaneous TGA/DSC instrument is required. Key components include a high-precision microbalance, a programmable furnace, and a system for controlled gas flow.

Experimental Parameters

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Dry air or nitrogen at a flow rate of 50-100 mL/min. An air atmosphere is often preferred to facilitate the oxidation to PdO.

-

Heating Program: Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time.

Rationale for Experimental Choices

-

Sample Mass: A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample.

-

Heating Rate: A heating rate of 10°C/min is a standard condition that provides good resolution of thermal events without unduly prolonging the experiment.

-

Atmosphere: The choice of atmosphere is critical. An inert atmosphere (nitrogen) will reveal the intrinsic decomposition behavior, while an oxidative atmosphere (air) is more relevant to practical applications like catalyst preparation where complete conversion to the oxide is desired.

-

Final Temperature: A final temperature of 500°C is chosen to ensure that the decomposition is complete and a stable baseline for the final product (PdO) is achieved.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the TGA/DSC analysis of this compound.

Interpretation of Results and Scientific Insights

The TGA curve will show two distinct mass loss steps corresponding to the dehydration and decomposition stages. The DSC curve will reveal the endothermic or exothermic nature of these transitions.

-

Dehydration: The loss of water is an endothermic process, which will be observed as a negative peak in the DSC curve, corresponding to the first mass loss step in the TGA. Research indicates this process occurs below 177°C (450 K).[3]

-

Decomposition: The decomposition of the anhydrous nitrate is a more complex process. It is generally an endothermic process due to bond breaking, but can have exothermic components if secondary reactions occur. This will be seen as one or more peaks in the DSC curve associated with the second major mass loss in the TGA. The decomposition of the anhydrous salt is expected to occur around 177°C (450 K) and be complete by approximately 350°C.[1][3]

The final residual mass should correspond to the theoretical mass of Palladium(II) oxide (PdO), confirming the complete decomposition of the precursor.

Conclusion: A Foundation for Controlled Material Synthesis

A detailed understanding of the thermal decomposition temperature and pathway of this compound is fundamental for its effective use in research and development. The multi-stage decomposition, initiated by dehydration and followed by the decomposition of the anhydrous salt to palladium oxide, can be precisely characterized using TGA/DSC analysis. By following the outlined experimental protocol and understanding the underlying scientific principles, researchers can ensure the controlled and reproducible synthesis of palladium-based materials with tailored properties for a wide range of applications, from catalysis to advanced drug delivery systems.

References

A Comprehensive Technical Guide to Palladium(II) Nitrate Dihydrate (CAS 32916-07-7)

This guide provides an in-depth analysis of Palladium(II) nitrate dihydrate, a critical reagent for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, applications, and safety protocols, offering insights grounded in established scientific principles.

Introduction: The Role of this compound in Modern Chemistry

This compound, with the chemical formula Pd(NO₃)₂·2H₂O, is an inorganic compound that serves as a vital precursor and catalyst in a multitude of chemical transformations.[1] Its significance lies in its ability to act as a soluble source of palladium(II) ions, which are central to many catalytic cycles. This compound is particularly valued in the synthesis of palladium-based catalysts, the creation of advanced materials, and as a reagent in various organic reactions.[2][3] The dihydrate form is a common state for this salt, existing as a red-brown, deliquescent crystalline solid.[1][4]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization. These properties dictate its behavior in different solvents and reaction conditions.

Physical Characteristics

This compound typically appears as a brown to red-brown crystalline solid.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is also described as deliquescent, tending to dissolve in the absorbed water.[4][6]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32916-07-7 | [7] |

| Molecular Formula | Pd(NO₃)₂·2H₂O | [7][8] |

| Molecular Weight | 266.46 g/mol | [7] |

| Appearance | Brown to red-brown crystalline solid | [4][5] |

| Density | 1.118 g/cm³ at 20 °C | [2][5] |

| Decomposition Temperature | 70 °C | [5] |

| Solubility | Soluble in water and dilute nitric acid.[4] Water solubility can result in a turbid solution due to hydrolysis.[4] |

Chemical Profile and Reactivity

This compound is a strong oxidizing agent.[3][7] Its reactivity is largely governed by the palladium(II) center and the nitrate anions.

-

Hydrolysis: In aqueous solutions, it is prone to hydrolysis, which can lead to the formation of a turbid solution or a brown basic salt, particularly in excess water.[4] To obtain a clear solution, it is often dissolved in dilute nitric acid.[4]

-

Thermal Decomposition: Upon heating, this compound decomposes.[4] The decomposition temperature is reported to be 70 °C.[5] Pyrolysis of this compound yields palladium oxide.[1][6] For complete conversion to palladium oxide, calcination in air at 350°C for 2 hours is a cited method.[9]

-

Catalytic Activity: The palladium(II) ion is a powerful catalyst, facilitating a wide range of organic transformations. This is the primary reason for its extensive use in research and industry.

Core Applications in Research and Development

The utility of this compound spans from fundamental catalytic research to the development of advanced materials with applications in electronics and energy.

A Precursor to Heterogeneous and Homogeneous Catalysts

One of the most significant applications of this compound is as a precursor for the synthesis of palladium catalysts.[4]

-

Supported Catalysts: It is frequently used to impregnate support materials like activated carbon, alumina, and titanium dioxide to create heterogeneous catalysts.[4] These supported catalysts are crucial in hydrogenation and oxidation reactions.

-

Nanoparticle Synthesis: The compound is a starting material for the preparation of palladium nanoparticles and nanoclusters. These nanomaterials are of great interest due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity.

Role in Organic Synthesis

This compound is a versatile reagent and catalyst in a variety of organic reactions.

-

Hydrogenation: It acts as a catalyst for the hydrogenation of unsaturated compounds, such as the selective hydrogenation of 1-heptyne and naphthalene.[4][8]

-

Oxidation: As a solution in nitric acid, it can catalyze the conversion of alkenes to dinitrate esters.[1][6]

-

Cross-Coupling Reactions: While other palladium sources are more common, it can be used to generate catalytically active palladium(0) or palladium(II) phosphine complexes in situ for various cross-coupling reactions.[4]

Materials Science and Drug Development

In the realm of materials science, this compound is employed in the fabrication of:

-

Thin Films: It is used in the synthesis of copper-palladium alloy thin films through co-electrodeposition.[10]

-

Fuel Cells: The compound is a reactant for preparing platinum-palladium/carbon alloy nanocatalysts, which are used for the methanol-tolerant oxygen reduction reaction in fuel cells.[10]

-

Hydrogen Storage: It has been utilized in the fabrication of solid-state hydrogen storage devices.

While direct applications in drug molecules are uncommon, its role as a catalyst in the synthesis of complex organic molecules makes it an important tool in the drug development pipeline.

Safety, Handling, and Disposal: A Protocol for Prudent Laboratory Practice

Given its hazardous nature, strict adherence to safety protocols when handling this compound is non-negotiable.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a strong oxidizer, corrosive, and acutely toxic if swallowed.[7][11] It can cause severe skin burns and eye damage.[5][7]

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer.[7][11] |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed.[11] |

| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[7][11] |

| Aquatic hazard (acute) | Category 1 | H400: Very toxic to aquatic life.[11] |

| Aquatic hazard (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[11] |

Mandatory Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5][7]

-

Eye Protection: Safety glasses with side-shields and a face shield are required.[5][7]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[7]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.

Handling and Storage Workflow

The following workflow ensures the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical:

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[7]

Disposal

This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not empty into drains.[5]

Experimental Protocols: A Generalized Workflow for Catalyst Preparation

The following provides a generalized, conceptual workflow for the preparation of a supported palladium catalyst, a common application of this compound.

Caption: Generalized Workflow for Supported Catalyst Preparation.

This process, known as incipient wetness impregnation, is a standard method for dispersing a metal precursor onto a high-surface-area support. The causality behind each step is as follows:

-

Dissolution in Dilute Acid: Prevents hydrolysis of the palladium salt, ensuring a homogeneous precursor solution.

-

Impregnation: The porous support absorbs the solution, distributing the palladium precursor throughout its structure.

-

Drying: Removes the solvent, leaving the palladium salt deposited on the support's surface.

-

Calcination: Thermally decomposes the nitrate salt to form palladium oxide (PdO), a more stable intermediate.

-

Reduction: Converts the palladium oxide to the catalytically active metallic palladium (Pd⁰) state.

Conclusion

This compound is a cornerstone compound in palladium chemistry. Its utility as a catalyst precursor and reagent in organic synthesis and materials science is well-established. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development.

References

- 1. Palladium (II) nitrate dihydrate [himedialabs.com]

- 2. guidechem.com [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. Palladium nitrate this compound CAS: 32916-07-7 - Buy Palladium nitrate, Palladium (II) nitrate Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 7. isoflex.com [isoflex.com]

- 8. Palladium(II) nitrate, dihydrate, ~40% Pd basis 32916-07-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 32916-07-7 [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physical and Structural Characteristics of Palladium(II) Nitrate Dihydrate

Abstract: This technical guide provides a comprehensive examination of the physical appearance, form, and structural properties of Palladium(II) nitrate dihydrate (Pd(NO₃)₂ · 2H₂O). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on the compound's macroscopic and microscopic characteristics. We delve into its crystalline nature, coordination chemistry, and the practical implications of its physical properties, such as deliquescence, on laboratory handling, storage, and solution preparation. By explaining the causality behind its behavior, this guide serves as an essential resource for ensuring experimental accuracy and reproducibility.

Introduction: The Significance of a Precursor

This compound is an inorganic salt of significant importance in modern chemistry. It serves as a crucial precursor for the synthesis of highly active palladium-based catalysts, which are instrumental in a vast array of organic reactions, including hydrogenation and carbon-carbon bond formation (e.g., Heck reactions).[1] Its utility extends to the fabrication of advanced materials, such as alloy nanocatalysts for fuel cells and specialized thin films.[1]

A precise understanding of the physical form of this reagent is not merely academic; it is fundamental to its effective application. Properties such as color, crystallinity, hydration state, and hygroscopicity directly influence weighing accuracy, solubility, and ultimately, the stoichiometry and performance of the catalytic systems derived from it. This guide provides the foundational knowledge required to handle and utilize this compound with confidence and precision.

Macroscopic Physical Properties: A Visual and Practical Profile

At the macroscopic level, this compound presents as a distinct solid with several key identifying features. The compound is most commonly described as a red-brown to yellow-brown crystalline solid.[1][2][3][4] This coloration is characteristic of the d-d electronic transitions of the square planar Palladium(II) center. The material is typically supplied as a powder or as small, prismatic crystals.[3]

One of its most critical physical traits is its deliquescent nature, meaning it has a strong tendency to absorb sufficient moisture from the air to dissolve and form an aqueous solution.[1][2][3] This property necessitates stringent storage conditions to maintain the compound's integrity and precise hydration state.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | Pd(NO₃)₂ · 2H₂O | [5] |

| Molecular Weight | 266.46 g/mol | |

| CAS Number | 32916-07-7 | [5][6] |

| Appearance | Red-brown / Yellow-brown crystalline powder or prisms | [1][2][3] |

| Physical State | Solid | [3][7] |

| Key Characteristic | Deliquescent / Hygroscopic | [1][2][3][8] |

| Solubility | Soluble in dilute nitric acid. Hydrolyzes in pure water. | [1][2][9][10] |

| Decomposition Temp. | Decomposes above 100 °C | [3][11] |

Microscopic and Structural Properties: The Coordination Sphere

The properties of this compound are a direct consequence of its molecular structure. X-ray crystallography studies have definitively elucidated its atomic arrangement.

The central palladium atom exists in a +2 oxidation state (Pd²⁺) and features a square planar coordination geometry , a common arrangement for d⁸ metal ions.[3][12][13] The coordination sphere is composed of four oxygen atoms: two from individual, unidentate nitrate (NO₃⁻) ligands and two from the water (H₂O) molecules of hydration.[3][13] Structural analyses reveal that these ligands are arranged in a trans configuration, leading to the formation of discrete, neutral complexes of trans-[Pd(NO₃)₂(H₂O)₂].[14] These individual molecular units are interconnected within the crystal lattice through a network of hydrogen bonds.[13][14]

Caption: Molecular structure of trans-[Pd(NO₃)₂(H₂O)₂].

Table 2: Representative Crystallographic Data

| Parameter | Orthorhombic (α-form) | Monoclinic (β-form) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 5.0036 | 5.7469 |

| b (Å) | 10.6073 | 5.3942 |

| c (Å) | 11.7223 | 10.0956 |

| β (deg) | 90 | 97.401 |

| Z (formula units) | 4 | 2 |

| Source | Laligant et al., 1991[14] | Laligant et al., 1991[14] |

This data illustrates that multiple polymorphs can exist, a critical consideration in materials science where crystal packing can influence material properties.

Practical Implications and Methodologies

A thorough understanding of the physical form guides the development of robust and reproducible laboratory protocols.

Experimental Protocol: Handling and Storage

The deliquescent and oxidizing nature of this compound mandates specific handling procedures to preserve its quality.

Objective: To properly store and handle the reagent to prevent moisture absorption and degradation.

Methodology:

-

Work Area Preparation: Conduct all manipulations in a well-ventilated area or fume hood. Ensure the workspace is dry and free of combustible materials, as this compound is a strong oxidizer.[5][6][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat. The compound is corrosive and can cause severe skin burns and eye damage.[5][6][15]

-

Container Management: Upon receipt, ensure the manufacturer's container is tightly sealed. Store the container in a desiccator containing a suitable drying agent (e.g., silica gel) or in a controlled-atmosphere glovebox.

-

Weighing: For weighing, transfer a required amount from the stock bottle to a secondary container in a low-humidity environment if possible. Perform the weighing process expeditiously to minimize exposure to ambient air.

-

Sealing: After dispensing, securely seal the primary container immediately. Use of paraffin film around the cap is recommended for long-term storage.

-

Storage Location: Store the sealed container in a cool, dry, and well-ventilated area away from combustible materials, reducing agents, and heat sources.[15]

Causality: The strict adherence to dry, sealed conditions is a direct response to the compound's hygroscopicity. Failure to do so leads to the absorption of atmospheric water, which alters the molar mass per unit weight and introduces uncertainty into stoichiometric calculations.

Experimental Protocol: Preparation of Aqueous Solutions

Objective: To prepare a stable, clear solution of known concentration.

Methodology:

-

Solvent Selection: Use dilute nitric acid (e.g., 1-10 wt%) as the solvent. Do not use deionized water alone.

-

Rationale (Trustworthiness): Palladium(II) nitrate readily hydrolyzes in neutral water to form insoluble, brown basic palladium salts, resulting in a turbid and unusable mixture.[1] The presence of dilute nitric acid suppresses this hydrolysis by shifting the equilibrium away from the formation of hydroxide species, ensuring the palladium complex remains in solution.[1][2][10]

-

-

Dissolution: Slowly add the pre-weighed this compound solid to the stirred, dilute nitric acid solution.

-

Mixing: Continue stirring until the solid has completely dissolved, yielding a clear, brown-colored solution. Gentle warming can be applied to aid dissolution, but boiling should be avoided to prevent decomposition.[1]

-

Final Volume: Once dissolved, transfer the solution to a volumetric flask and dilute to the final desired volume using the same dilute nitric acid solvent.

Caption: Logical workflow for handling and solution preparation.

Conclusion

The physical form of this compound is that of a red-brown, deliquescent crystalline solid composed of discrete trans-[Pd(NO₃)₂(H₂O)₂] molecular units. Its appearance is a direct manifestation of its underlying square planar coordination chemistry. For the research scientist, a deep appreciation of its properties—especially its hygroscopicity and susceptibility to hydrolysis—is paramount. By employing the rigorous handling, storage, and dissolution protocols detailed in this guide, researchers can ensure the integrity of this vital chemical precursor, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

HiMedia Laboratories. (n.d.). Palladium (II) nitrate dihydrate. Retrieved from [Link]

-

ISOFLEX USA. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

-

American Elements. (n.d.). Palladium(II) Nitrate Hydrate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Palladium(II) nitrate. Retrieved from [Link]

-

Laligant, Y., Ferey, G., & Le Bail, A. (1991). Crystal Structure of Pd(NO₃)₂(H₂O)₂. Materials Research Bulletin, 26(4), 269–275. Available from [Link]

-

Carl ROTH. (n.d.). This compound, 10 g, CAS No. 32916-07-7. Retrieved from [Link]

-

Wikipedia (Français). (n.d.). Nitrate de palladium(II). Retrieved from [Link]

-

PubChem. (n.d.). Palladium(II) nitrate hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic structure of Pd(NO₃)₂(H₂O)₂ molecule in crystalline.... Retrieved from [Link]

-

ResearchGate. (n.d.). XRD experimental and JCPDS data on palladium(II) nitrate crystal structure. Retrieved from [Link]

-

ResearchGate. (1991). Crystal structure of Pd(NO₃)₂(H₂O)₂. Retrieved from [Link]

Sources

- 1. Palladium nitrate | 10102-05-3 [chemicalbook.com]

- 2. Palladium (II) nitrate dihydrate [himedialabs.com]

- 3. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. isoflex.com [isoflex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.pt [fishersci.pt]

- 9. americanelements.com [americanelements.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Hygroscopic Nature of Palladium(II) Dinitrate Dihydrate: Characterization, Impact, and Handling

Abstract

Palladium(II) dinitrate dihydrate (Pd(NO₃)₂ · 2H₂O) is a pivotal precursor in the synthesis of palladium-based catalysts, which are indispensable in modern organic chemistry and materials science.[1][2] Its utility, however, is intrinsically linked to its physical and chemical stability. This guide provides an in-depth analysis of a critical, yet often underestimated, property of this compound: its pronounced hygroscopic and deliquescent nature.[3][4][5] We will explore the fundamental mechanisms of water absorption, its detrimental consequences on material integrity and catalytic performance, and present rigorous, field-proven protocols for its quantification and mitigation. This document is intended for researchers, chemists, and process development professionals who rely on the consistent quality and performance of palladium catalysts.

Introduction: The Double-Edged Sword of a Versatile Precursor

Palladium(II) dinitrate dihydrate is a red-brown to yellow-brown crystalline solid known for its solubility in water and dilute nitric acid.[3][6][7] This solubility makes it an excellent and highly versatile starting material for preparing finely dispersed palladium catalysts on various supports or for synthesizing homogenous palladium complexes.[1][8] However, the very properties that contribute to its utility also present significant challenges. The compound is classified as hygroscopic and deliquescent , meaning it readily absorbs moisture from the atmosphere, and can absorb enough water to dissolve itself into a liquid solution.[4][5][7]

Uncontrolled water absorption is not a trivial inconvenience; it is a critical failure point that can compromise experimental reproducibility and process scalability. The absorbed water alters the compound's mass, leading to significant errors in weighing and stoichiometry. More critically, it can initiate chemical degradation through hydrolysis, altering the precursor's fundamental structure and, consequently, the properties of the final catalyst.[7] This guide provides the foundational knowledge and practical methodologies required to control this variable, ensuring the reliability and success of your research and development endeavors.

Key Properties and Hazards

A foundational understanding of the material's properties is paramount before handling.

| Property | Value | Source(s) |

| Chemical Formula | Pd(NO₃)₂ · 2H₂O | [9] |

| Molecular Weight | 266.46 g/mol | [10] |

| Appearance | Red-brown crystalline solid/powder | [3][7] |

| CAS Number | 32916-07-7 | [11] |

| Key Hazards | Strong Oxidizer, Causes Severe Skin Burns and Eye Damage | [9][10][12] |

| Hygroscopicity | Deliquescent Solid | [3][4][5] |

| Decomposition | Decomposes at >70-100 °C | [4][11] |

The Mechanism and Consequences of Water Sorption

The interaction between Pd(NO₃)₂ · 2H₂O and atmospheric moisture is a dynamic process governed by ambient relative humidity (RH). The two existing water ligands do not saturate the compound's affinity for water; rather, they serve as initial sites for further hydrogen bonding with atmospheric water molecules.

As the material absorbs water, it progresses through several stages:

-

Adsorption: Water molecules coat the surface of the crystals.

-

Absorption: Water penetrates the bulk material.

-

Deliquescence: The solid structure breaks down as it dissolves in the absorbed water, forming a concentrated nitric acid solution.[3]

This progression has severe, cascading consequences that can invalidate experimental work.

The most critical consequence is the impact on catalytic activity. The nature of the palladium species generated during catalyst synthesis (e.g., nanoparticle size, oxidation state) is highly dependent on the precursor's exact chemical state.[2][13] A precursor that has partially hydrolyzed will not yield the same active catalyst as the pure dihydrate, leading to poor reproducibility in catalytic reactions such as cross-couplings, hydrogenations, or VOC oxidations.[13][14]

Quantitative Analysis of Hygroscopicity

To control a variable, one must first be able to measure it. Two industry-standard techniques are essential for characterizing the hygroscopic nature of palladium dinitrate dihydrate: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful gravimetric technique that provides a detailed profile of a material's interaction with water vapor by measuring mass change as a function of relative humidity (RH) at a constant temperature.[15][16]

Objective: To determine the moisture sorption-desorption isotherm, identifying the critical RH at which deliquescence occurs and quantifying the extent of water uptake.

Methodology:

-

Instrument Preparation:

-

Sample Preparation:

-

Place approximately 10-20 mg of palladium(II) nitrate dihydrate onto the DVS sample pan.

-

Record the initial sample mass.

-

-

Drying Stage:

-

Expose the sample to a stream of dry nitrogen (0% RH) until the mass stabilizes ( dm/dt ≤ 0.002 %/min). This establishes the initial dry mass baseline.

-

-

Sorption Phase:

-

Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 95% RH).

-

At each step, the system holds the RH constant until mass equilibrium is achieved before proceeding to the next level.[15]

-

-

Desorption Phase:

-

Following the sorption cycle, decrease the RH in the same stepwise manner from 95% back down to 0% RH to measure water loss.

-

-

Data Analysis & Interpretation:

-

Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

-

A sharp, almost vertical increase in mass indicates the critical relative humidity (CRH) where deliquescence begins.

-

The hysteresis (divergence between the sorption and desorption curves) can provide insights into the physical changes occurring in the sample.

-

Protocol: Karl Fischer (KF) Titration

While DVS characterizes behavior across a humidity range, KF titration provides a precise, absolute measurement of the water content in a sample at a single point in time.[18][19] It is the benchmark method for verifying the hydration state of the starting material.

Objective: To accurately determine the percentage of water (% w/w) in a sample of this compound.

Methodology (Volumetric Titration):

-

Instrument Setup:

-

Prepare a volumetric KF titrator with a properly conditioned titration cell.

-

Use a suitable KF solvent (e.g., methanol-based, or specialized solvents for reactive compounds).[20]

-

Use a standardized KF titrant with a known titer (mg H₂O / mL reagent). The titer should be determined regularly using a certified water standard.[21]

-

-

System Conditioning:

-

Run the titrator's "pre-titration" or "conditioning" mode to eliminate all ambient moisture from the solvent in the titration vessel until a stable, dry baseline is achieved.

-

-

Sample Introduction:

-

Accurately weigh 50-100 mg of the this compound sample using an analytical balance.

-

Working swiftly to minimize atmospheric exposure, unseal the titration vessel and add the sample directly into the solvent. Reseal the vessel immediately.

-

-

Titration:

-

Initiate the titration sequence. The instrument will automatically dispense the KF titrant until the electrochemical endpoint is detected, indicating that all water from the sample has been consumed.[18]

-

-

Calculation and Reporting:

-